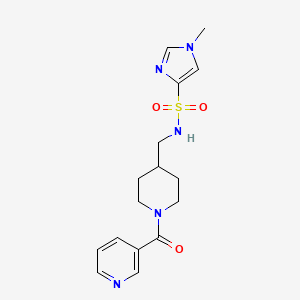

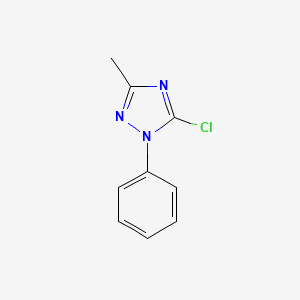

![molecular formula C19H15N5O B2753942 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea CAS No. 862811-88-9](/img/structure/B2753942.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-phenylurea

Overview

Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The reaction starts with the formation of a carbanion intermediate from malononitrile-active methylene compound and the attack of this intermediate to the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as Knoevenagel product .Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the development of new antituberculosis drugs.

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads . Therefore, “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be explored for its potential in the development of covalent inhibitors, specifically as novel KRAS G12C inhibitors .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including optoelectronic devices . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new optoelectronic devices.

Sensors

Imidazo[1,5-a]pyridine derivatives have also been used in the development of sensors . This indicates that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could potentially be used in the creation of new sensor technologies.

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been reported in different technological applications, such as emitters for confocal microscopy and imaging . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in the development of new emitters for confocal microscopy and imaging.

Drug Discovery Research

The structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used in drug discovery research. The imidazo[1,2-a]pyridine core backbone has been utilized in the development of covalent inhibitors . This suggests that “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea” could be used as a scaffold for the discovery of new drugs.

Mechanism of Action

Target of Action

The primary target of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer .

Mode of Action

This compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding leads to the inactivation of the KRAS G12C, thereby inhibiting its function .

Biochemical Pathways

The inhibition of KRAS G12C affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell proliferation and survival . The inactivation of KRAS G12C can lead to the suppression of this pathway, potentially inhibiting the growth and survival of cancer cells .

Pharmacokinetics

The compound’s effectiveness in cellular models suggests it may have suitable bioavailability .

Result of Action

The result of the action of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N’-phenylurea is the inhibition of cancer cell proliferation. In cellular models, this compound has shown potent anticancer activity, particularly against cells with the KRAS G12C mutation .

properties

IUPAC Name |

1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYGKOPWCTYUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330084 | |

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

862811-88-9 | |

| Record name | 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

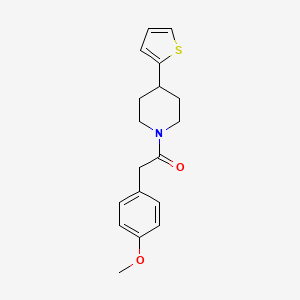

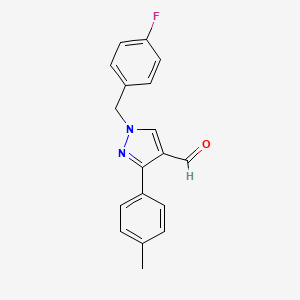

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

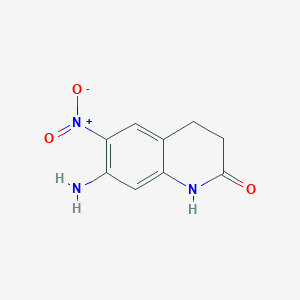

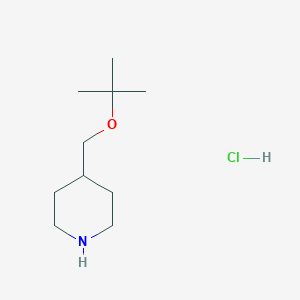

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)

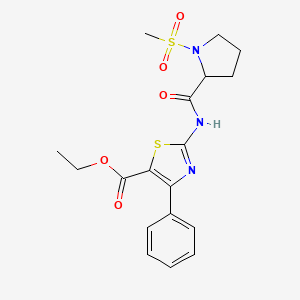

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2753867.png)

![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2753869.png)

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)